6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It’s suggested that the compound may have protective activity based on its ability to deactivate free radicals . The specific interactions with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It’s suggested that the compound may be involved in the regulation of oxidative stress pathways due to its potential antioxidant properties . The downstream effects of these pathways are yet to be elucidated.
Result of Action
It’s suggested that the compound may have a protective effect against hepatocyte damage during toxic liver injury, potentially due to its ability to deactivate free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2-dihydroquinoline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active quinoline derivatives.
Industry: Utilized as an antioxidant in rubber and polymer industries to prevent degradation.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A parent compound without the bromine substitution.
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: A similar compound with a fluorine atom instead of bromine.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with an ethoxy group.
Uniqueness: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Biological Activity
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the dihydroquinoline family, which has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial, antiviral, and anticancer properties. The unique structural features imparted by the bromine atom suggest that it may exhibit distinct biological activities compared to other derivatives. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrN
- Molecular Weight : 252.15 g/mol
The presence of the bromine atom influences the compound's electronic properties and reactivity, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid biosynthesis and other metabolic pathways. This inhibition can lead to antimicrobial effects by disrupting microbial growth and replication.
- Receptor Modulation : It can modulate receptor activity, which is essential in signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzyme activity. Further research is necessary to elucidate specific viral targets.
Anticancer Properties
This compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells through:
- Activation of Caspases : The compound appears to activate caspase pathways leading to programmed cell death.
- Reduction of Oxidative Stress : By acting as an antioxidant, it mitigates oxidative damage in cells, which is often linked to cancer progression .
Study on Antioxidant Activity
A study investigated the antioxidant properties of this compound in a model of oxidative stress induced by acetaminophen. The findings revealed that the compound significantly reduced markers of oxidative stress and inflammation in liver tissues:
Parameter | Control Group | Treatment Group (50 mg/kg) |
---|---|---|
Malondialdehyde (MDA) Levels | 5.8 nmol/g | 3.0 nmol/g |
Glutathione (GSH) Levels | 0.5 µmol/g | 1.0 µmol/g |
Caspase-3 Activity | 200 U/L | 120 U/L |
This study supports the potential use of the compound as a hepatoprotective agent .
Clinical Implications
In clinical settings, compounds similar to 6-bromo derivatives are being evaluated for their roles in treating infections caused by multidrug-resistant organisms. The unique structure may provide insights into developing novel therapies that circumvent existing resistance mechanisms .
Properties
IUPAC Name |
6-bromo-2,2,4-trimethyl-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPOSFWEURXXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444094 | |
Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91720-32-0 | |
Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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